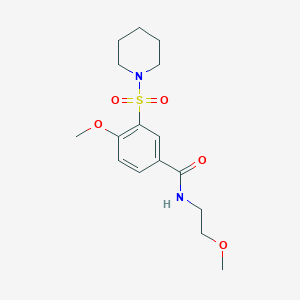![molecular formula C21H16N2O3 B4841224 3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4841224.png)
3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione
Übersicht
Beschreibung
3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione, also known as PD 153035, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. PD 153035 has been shown to have potent inhibitory effects on the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a crucial role in cell growth and proliferation.
Wirkmechanismus
3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione 153035 exerts its inhibitory effects on EGFR by binding to the ATP-binding site of the receptor and preventing the binding of ATP, which is required for the activation of the receptor. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and proliferation. 3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione 153035 has been shown to have high selectivity for EGFR and does not inhibit the activity of other receptor tyrosine kinases.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on cancer cell growth and proliferation, 3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione 153035 has been shown to have other biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. 3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione 153035 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Furthermore, 3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione 153035 has been shown to enhance the efficacy of radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione 153035 for lab experiments is its high selectivity for EGFR, which allows for the specific targeting of this receptor in cancer cells. This makes 3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione 153035 a valuable tool for studying the role of EGFR in cancer biology. However, one limitation of 3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione 153035 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione 153035. One area of interest is the development of new analogs of 3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione 153035 with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the study of the effects of 3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione 153035 on the immune system, as recent research has suggested that EGFR inhibitors may have immunomodulatory effects. Finally, the use of 3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione 153035 in combination with other targeted therapies, such as immune checkpoint inhibitors, may hold promise for the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione 153035 has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, lung cancer, and head and neck cancer. The compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of EGFR, which is overexpressed in many types of cancer. 3-[4-(benzyloxy)phenyl]-2,4(1H,3H)-quinazolinedione 153035 has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Eigenschaften
IUPAC Name |
3-(4-phenylmethoxyphenyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-20-18-8-4-5-9-19(18)22-21(25)23(20)16-10-12-17(13-11-16)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAVFYSEMPNBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(benzyloxy)phenyl]quinazoline-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4841149.png)
![N-(2-methoxyethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4841157.png)

![N'-[4-(allyloxy)benzylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4841173.png)
![1-allyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4841178.png)
![{[6-ethyl-3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B4841198.png)

![methyl 4-ethyl-5-methyl-2-({[(2,4,5-trichlorophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4841211.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B4841218.png)


![(4-bromophenyl){3-[(4-nitrobenzyl)oxy]benzyl}amine](/img/structure/B4841236.png)
![3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide](/img/structure/B4841238.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4841263.png)